Potassium ((1-(difluoromethyl)cyclobutyl)methyl)trifluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium {[1-(difluoromethyl)cyclobutyl]methyl}trifluoroboranuide typically involves the reaction of {[1-(difluoromethyl)cyclobutyl]methyl}boronic acid with potassium fluoride in the presence of a suitable solvent. The reaction is carried out under mild conditions, often at room temperature, to yield the desired potassium trifluoroboranuide salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The scalability of the synthesis makes it feasible for large-scale applications in various industries .
Chemical Reactions Analysis
Types of Reactions
Potassium {[1-(difluoromethyl)cyclobutyl]methyl}trifluoroboranuide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or boronates.
Reduction: It can be reduced to form borohydrides.
Substitution: The compound readily participates in nucleophilic substitution reactions, particularly in the presence of palladium catalysts.
Common Reagents and Conditions
Common reagents used in reactions with potassium {[1-(difluoromethyl)cyclobutyl]methyl}trifluoroboranuide include palladium catalysts, bases such as potassium phosphate, and solvents like tetrahydrofuran (THF) and dimethyl sulfoxide (DMSO). Reaction conditions are typically mild, with temperatures ranging from room temperature to 80°C .
Major Products
The major products formed from reactions involving this compound include various substituted cyclobutyl derivatives, boronic acids, and boronates. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .
Scientific Research Applications
Potassium {[1-(difluoromethyl)cyclobutyl]methyl}trifluoroboranuide has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which potassium {[1-(difluoromethyl)cyclobutyl]methyl}trifluoroboranuide exerts its effects involves the formation of a boron-carbon bond through transmetalation. In the presence of a palladium catalyst, the compound undergoes oxidative addition, transmetalation, and reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved in these reactions are primarily related to the palladium-catalyzed cross-coupling process .
Comparison with Similar Compounds
Similar Compounds
- Potassium trifluoroborate
- Potassium difluoromethylborate
- Potassium cyclobutylborate
Uniqueness
Potassium {[1-(difluoromethyl)cyclobutyl]methyl}trifluoroboranuide is unique due to the presence of both difluoromethyl and cyclobutyl groups, which impart distinct chemical properties. This compound exhibits higher reactivity and selectivity in cross-coupling reactions compared to other similar compounds, making it a valuable reagent in organic synthesis .
Properties
Molecular Formula |
C6H9BF5K |
---|---|
Molecular Weight |
226.04 g/mol |
IUPAC Name |
potassium;[1-(difluoromethyl)cyclobutyl]methyl-trifluoroboranuide |
InChI |
InChI=1S/C6H9BF5.K/c8-5(9)6(2-1-3-6)4-7(10,11)12;/h5H,1-4H2;/q-1;+1 |
InChI Key |
DKNNNTUMBICPSU-UHFFFAOYSA-N |
Canonical SMILES |
[B-](CC1(CCC1)C(F)F)(F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.